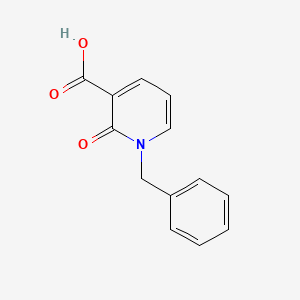

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-11(13(16)17)7-4-8-14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUXBAQFXTYJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377255 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89960-36-1 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Investigative Guide to the Mechanism of Action of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a distinct heterocyclic compound for which, at present, no specific mechanism of action has been elucidated in publicly accessible scientific literature. This technical guide addresses this knowledge gap not by reporting established facts, but by furnishing a comprehensive, scientifically-grounded framework for its investigation. We posit that the compound's therapeutic potential is likely linked to the bioactivity of its core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, a structure prevalent in molecules with a wide array of pharmacological activities.[1][2] This document serves as a detailed roadmap for researchers and drug development professionals, outlining a logical, multi-stage experimental strategy—from initial computational predictions to in-depth cellular and biochemical assays—designed to systematically uncover and validate its mechanism of action.

Introduction: The Scientific Rationale

The compound this compound belongs to the 2-pyridone class of N-heterocycles.[1][2] This family of compounds is considered a "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Derivatives of the core 2-pyridone structure have demonstrated activities including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2]

Notably, research into functionalized 2-pyridone-3-carboxylic acids has identified certain derivatives as potent antimicrobial agents.[3] Molecular docking studies of these active analogs suggest a mechanism involving the inhibition of DNA gyrase, a crucial bacterial enzyme, through interactions with the GyrA and GyrB subunits.[3] This provides a strong, rational starting point for investigating our target compound. The addition of the N-benzyl group to the core scaffold introduces significant lipophilicity and potential for specific steric and electronic interactions, which could modulate affinity and selectivity for various biological targets.

This guide, therefore, proposes a systematic approach to de-orphanize this compound, beginning with broad-based screening informed by the known activities of its structural relatives and progressing to specific, hypothesis-driven validation experiments.

Proposed Research & Development Workflow

The following sections detail a comprehensive, phased approach to elucidate the mechanism of action. This workflow is designed to be efficient, progressing from high-throughput, lower-certainty methods to highly specific, resource-intensive validation.

The initial phase leverages computational chemistry to predict potential biological targets and guide subsequent experimental design. This predictive step is crucial for narrowing the vast landscape of possible protein interactions.

Protocol 1: Target Prediction via Molecular Similarity and Docking

-

Pharmacophore Modeling:

-

Utilize computational software (e.g., Schrödinger Maestro, MOE) to generate a 3D pharmacophore model of this compound. Key features will include hydrogen bond donors (carboxylic acid OH), hydrogen bond acceptors (carbonyl oxygens), and a hydrophobic/aromatic region (benzyl group).

-

-

Database Screening:

-

Screen this pharmacophore against databases of known active compounds (e.g., ChEMBL, PubChem). This will identify structurally and electronically similar molecules with known biological targets.

-

Prioritize hits that belong to the 2-pyridone class.

-

-

Reverse Molecular Docking:

-

Perform reverse docking simulations against a panel of protein targets known to be modulated by 2-pyridone derivatives. Based on existing literature, this panel should prioritize:

-

-

Analysis & Prioritization:

-

Analyze the docking scores and binding poses for each target. Targets that exhibit favorable binding energies and plausible interactions (e.g., hydrogen bonding with the carboxylic acid, hydrophobic packing of the benzyl group) will be prioritized for in vitro validation.

-

Visualization 1: In Silico Workflow

Caption: Workflow for computational target identification.

This phase aims to confirm the predictions from Phase I by testing the compound's activity directly against purified enzymes or receptors.

Protocol 2: DNA Gyrase Inhibition Assay

-

Objective: To determine if the compound directly inhibits the supercoiling activity of bacterial DNA gyrase.

-

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology using agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be visualized.

-

Quantification: Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).

-

Protocol 3: Kinase Inhibition Profiling

-

Objective: To screen the compound against a broad panel of protein kinases to identify potential off-target effects or novel activities.

-

Methodology:

-

Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of >100 human kinases.

-

Assay Principle: These assays typically measure the remaining kinase activity after incubation with the compound, often using luminescence-based detection of ATP consumption (e.g., Kinase-Glo®).

-

Hit Identification: Identify kinases where activity is inhibited by a significant threshold (e.g., >50%).

-

Dose-Response: For any identified "hits," perform follow-up dose-response assays to determine the IC50 value, confirming potency and selectivity.

-

Data Summary Table 1: Expected In Vitro Screening Results

| Assay Type | Target | Predicted Outcome | Metric |

| Biochemical | E. coli DNA Gyrase | Potential Inhibition | IC50 (µM) |

| Biochemical | Kinase Panel (e.g., VEGFR2) | Potential Inhibition | % Inhibition @ 10µM |

| Biochemical | MAGL | Low Probability Inhibition | IC50 (µM) |

Following biochemical validation, this phase assesses the compound's effects in a biological context, using cell-based models to confirm target engagement and observe phenotypic outcomes.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of the compound required to inhibit the growth of clinically relevant bacteria.

-

Methodology:

-

Bacterial Strains: Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.[3]

-

Broth Microdilution: In a 96-well plate, perform a serial dilution of the test compound in bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of bacteria.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Visualization 2: Integrated Mechanism of Action (MoA) Workflow

Caption: A multi-phase workflow for MoA elucidation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be formally discovered, its chemical structure provides a strong foundation for targeted investigation. The 2-pyridone-3-carboxylic acid core is a well-established pharmacophore, with derivatives showing promise as antimicrobial agents, potentially through the inhibition of DNA gyrase.[3] The experimental framework detailed in this guide—spanning computational prediction, biochemical validation, and cellular characterization—provides a robust and logical pathway for researchers to systematically uncover the compound's biological function. Successful elucidation of its mechanism will not only define its therapeutic potential but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry.

References

-

MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

Al-Suaily, K. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]

-

Bautista-Hernández, C. A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. Available at: [Link]

-

Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

-

Grasso, S., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. Available at: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89960-36-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule of significant interest within the broader class of 2-pyridone derivatives. This document is structured to deliver not just data, but actionable insights, grounded in established chemical principles and potential therapeutic applications. We will delve into its chemical identity, a plausible and detailed synthetic route, and explore its potential biological activities, with a focus on the underlying mechanisms that make this scaffold a promising area of research.

Section 1: Core Molecular Profile

This compound is a heterocyclic compound featuring a 2-pyridone core, a structural motif prevalent in numerous biologically active molecules. The presence of the benzyl group at the N-1 position and a carboxylic acid at the C-3 position are key determinants of its physicochemical properties and potential biological interactions.

Chemical and Physical Properties

A summary of the key computed and available experimental properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from dissolution for in vitro assays to its potential absorption and distribution in vivo.

| Property | Value | Source |

| CAS Number | 89960-36-1 | PubChem[1] |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| IUPAC Name | 1-benzyl-2-oxopyridine-3-carboxylic acid | PubChem[1] |

| XLogP3-AA (Computed) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 229.07389321 Da | PubChem[1] |

| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |

| Form | Solid | Sigma-Aldrich[2] |

Spectral Data

Definitive structural elucidation relies on spectroscopic analysis. While raw spectral data is not publicly available, the PubChem database indicates the existence of ¹H NMR and IR spectra for this compound, which are foundational for its characterization.[1] The interpretation of these spectra would be expected to align with the assigned structure, showing characteristic peaks for the aromatic protons of the benzyl and pyridine rings, the methylene protons of the benzyl group, and the carboxylic acid proton. The IR spectrum would be expected to show characteristic stretches for the C=O of the pyridone and carboxylic acid, as well as the O-H of the carboxylic acid.[3]

Section 2: Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process, drawing from established methodologies for the synthesis of related 2-pyridone derivatives. The proposed pathway involves the initial synthesis of the 2-pyridone core followed by N-alkylation.

Proposed Synthetic Pathway

The synthesis initiates with the formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, which is then benzylated. This approach offers a convergent and adaptable route to the target molecule and its analogs.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology derived from analogous syntheses reported in the literature.[1][2]

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Pyridone Core)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Meldrum's acid (1 equivalent), triethyl orthoformate (1.3 equivalents), and freshly distilled aniline (1 equivalent).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 5-10 minutes. The reaction mixture will become a thick syrup.

-

Work-up: Cool the reaction mixture and add ethanol. Add potassium hydroxide (2 equivalents) and cyanoacetamide (1 equivalent). Stir the suspension at room temperature for 24 hours.

-

Isolation: Acidify the reaction mixture to pH 5 with concentrated HCl. A precipitate will form. Collect the solid by filtration, wash with water and ethanol, and dry to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).

-

Reaction: Add benzyl bromide (1.2 equivalents) dropwise to the suspension. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Section 3: Potential Biological Activity and Mechanism of Action

The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. While specific biological data for this compound is not extensively published, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Antimicrobial Activity: Inhibition of DNA Gyrase

A significant body of research points to 2-pyridone derivatives as potent inhibitors of bacterial DNA gyrase.[4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.

The proposed mechanism of action involves the 2-pyridone scaffold chelating with the Mg²⁺ ions in the active site of the DNA gyrase, thereby inhibiting its enzymatic activity. This leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been investigated for their anticancer properties. While the exact mechanisms for this class of compounds are still under investigation, related heterocyclic structures are known to target various signaling pathways involved in cancer progression. For instance, some pyrimidine derivatives, which share structural similarities, have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[5] Further studies are required to determine if this compound or its close analogs exhibit similar activity.

Section 4: Applications and Future Directions

The unique combination of a proven pharmacophore (2-pyridone) with the lipophilic benzyl group and a reactive carboxylic acid handle makes this compound a versatile platform for further drug discovery and development.

Lead Compound for Antibacterial Agents

Given the established activity of the 2-pyridone scaffold against DNA gyrase, this compound serves as an excellent starting point for the development of novel antibacterial agents. The carboxylic acid group provides a convenient point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Scaffold for Anticancer Drug Discovery

Further investigation into the anticancer potential of this compound is warranted. Screening against a panel of cancer cell lines and various protein kinases could uncover novel therapeutic applications.

Material Science and Coordination Chemistry

The carboxylic acid moiety also allows for the formation of metal complexes, opening up possibilities in material science and coordination chemistry.

Section 5: Safety and Handling

Based on the GHS classification, this compound is considered a hazardous substance.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Li, Q., Mitscher, L. A., & Shen, L. L. (2000). The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. Medicinal research reviews, 20(4), 231–293. [Link]

-

Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1095. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(11), 1853. [Link]

-

Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian journal of pharmaceutical research : IJPR, 20(3), 456–475. [Link]

-

Bollu, V. R., et al. (2017). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1149, 83-93. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

Sources

- 1. This compound | C13H11NO3 | CID 2764021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rsc.org [rsc.org]

- 5. This compound - C13H11NO3 | CSSS00000745447 [chem-space.com]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ).[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships behind the observed spectral features, offering insights valuable for the synthesis, characterization, and application of this and related pyridinone derivatives in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this guide leverages extensive data from closely related analogues and established spectroscopic principles to provide a robust and predictive analysis.

Introduction: The Significance of Pyridinone Scaffolds

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse functionalization, leading to a wide range of therapeutic applications. The introduction of a carboxylic acid at the 3-position and a benzyl group on the nitrogen atom, as in this compound, creates a molecule with significant potential for forming targeted interactions with biological macromolecules. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for advancing the development of such compounds. This guide serves as a foundational reference for researchers working with this and similar molecular architectures.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound presents several key features that will manifest distinctly in its various spectra. Understanding these is crucial for a cohesive interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following is a predictive analysis based on established chemical shift theory and data from analogous compounds.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis necessitates careful sample preparation and parameter selection.

Workflow for NMR Analysis

Figure 2: Standard workflow for acquiring high-quality NMR spectra of organic compounds.

-

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a preferred solvent for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is typically observed as a broad singlet at a high chemical shift. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange more readily.

-

Importance of High Field: Higher magnetic field strengths (e.g., 400 MHz or greater) provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic regions of the spectrum.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.9 | d | 1H | Pyridinone H-6 |

| ~8.6 | d | 1H | Pyridinone H-4 |

| ~7.3-7.5 | m | 5H | Benzyl aromatic protons |

| ~7.0 | t | 1H | Pyridinone H-5 |

| ~5.5 | s | 2H | Benzyl methylene (-CH₂-) |

Interpretation:

-

Carboxylic Acid Proton (~13.5 ppm): The highly deshielded nature of the carboxylic acid proton, appearing as a broad singlet due to hydrogen bonding and exchange, is a key diagnostic signal.

-

Pyridinone Protons: The protons on the pyridinone ring are expected to be significantly deshielded due to the electron-withdrawing effects of the carbonyl group and the aromatic system. The protons at positions 4 and 6 will likely appear as doublets due to coupling with the proton at position 5. The H-5 proton is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6.

-

Benzyl Group Protons: The five protons of the benzyl ring are expected to appear as a multiplet in the aromatic region (~7.3-7.5 ppm). The two benzylic methylene protons (-CH₂-) will be a sharp singlet around 5.5 ppm, deshielded by the adjacent nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid carbonyl (C=O) |

| ~162 | Pyridinone carbonyl (C=O) |

| ~149 | Pyridinone C-6 |

| ~145 | Pyridinone C-4 |

| ~136 | Benzyl aromatic quaternary carbon |

| ~129 | Benzyl aromatic CH |

| ~128 | Benzyl aromatic CH |

| ~127 | Benzyl aromatic CH |

| ~119 | Pyridinone C-5 |

| ~117 | Pyridinone C-3 |

| ~53 | Benzyl methylene (-CH₂) |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be in the typical range of ~165 ppm, while the pyridinone carbonyl will be slightly upfield at ~162 ppm.

-

Pyridinone Carbons: The chemical shifts of the pyridinone ring carbons are influenced by the substituents and the heteroatom. The carbons at positions 4 and 6, being adjacent to the nitrogen and in a conjugated system, will be downfield.

-

Benzyl Group Carbons: The benzyl group will show four signals: one for the quaternary carbon attached to the methylene group, and three for the five aromatic CH carbons (with two pairs being chemically equivalent due to symmetry). The benzylic methylene carbon will appear around 53 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectroscopy often utilizes an ATR accessory for rapid and straightforward analysis of solid samples.

Workflow for ATR-FTIR Analysis

Figure 3: A simplified workflow for acquiring an ATR-FTIR spectrum.

-

Causality of ATR: The ATR technique relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The sample is brought into contact with the crystal, and at the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam. This method requires minimal sample preparation and is non-destructive.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (pyridinone amide) |

| ~1600, ~1490, ~1450 | Medium-Strong | C=C stretch (aromatic and pyridinone rings) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Interpretation:

-

O-H Stretch: The most prominent feature of the IR spectrum will be the very broad and strong absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretches: Two distinct and strong carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher frequency (~1720 cm⁻¹) compared to the pyridinone amide C=O stretch (~1660 cm⁻¹). This difference is due to the electronic effects of the respective functional groups.

-

C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of both the pyridinone and the benzyl aromatic rings.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the carboxylic acid group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids.

Workflow for ESI-MS Analysis

Figure 4: General workflow for obtaining an ESI mass spectrum.

-

Rationale for ESI: ESI is a gentle ionization method that minimizes fragmentation, making it ideal for observing the molecular ion. The compound can be analyzed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.2. In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 228.2.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The expected exact mass of C₁₃H₁₁NO₃ is 229.0739. In a high-resolution mass spectrometer, the [M+H]⁺ ion would be observed at m/z 230.0817 and the [M-H]⁻ ion at m/z 228.0661.[1]

-

Key Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 185.

-

Loss of the Benzyl Group: Cleavage of the N-CH₂ bond could lead to the loss of a benzyl radical (C₇H₇•, 91 Da), resulting in a fragment at m/z 138.

-

Formation of the Tropylium Cation: The benzyl group itself can fragment to form the stable tropylium cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.

-

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and mass spectrometry provides a detailed and unambiguous structural confirmation of this compound. The predicted spectral data presented in this guide, based on sound chemical principles and analogous compound data, offers a robust framework for researchers to identify and characterize this molecule. The methodologies and interpretations discussed herein are designed to be broadly applicable to the growing family of pyridinone-based compounds, thereby empowering further research and development in this critical area of chemical science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this molecule is paramount for its effective development, from early-stage screening to formulation and manufacturing. This document is structured to provide not only the fundamental principles but also actionable experimental protocols and predictive insights.

Introduction and Molecular Profile

This compound belongs to the class of N-substituted 2-pyridones, which are recognized pharmacophores in numerous biologically active compounds. The presence of a carboxylic acid moiety, a benzyl group, and the pyridone ring system imparts a unique combination of properties that dictate its behavior in various environments.

The synthesis of this compound can be achieved through various synthetic routes, a common approach involves the reaction of a β-keto ester with a primary amine, followed by cyclization and subsequent N-alkylation. A plausible synthetic pathway is the reaction of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with benzyl bromide in the presence of a suitable base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| IUPAC Name | 1-benzyl-2-oxopyridine-3-carboxylic acid | PubChem[1] |

| CAS Number | 89960-36-1 | PubChem[1] |

| Predicted pKa | ~4.5 (carboxylic acid) | ChemAxon |

| Predicted LogS | -2.5 to -3.5 | Various QSAR Models |

Solubility Profile: A Multifaceted Property

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is expected to be influenced by pH, solvent polarity, and temperature.

pH-Dependent Aqueous Solubility

The carboxylic acid group in the molecule is the primary driver of its pH-dependent solubility. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

Diagram 1: pH-Dependent Ionization

Caption: Ionization equilibrium of the carboxylic acid group.

Solubility in Organic Solvents

The presence of the benzyl group and the pyridine ring suggests that this compound will exhibit solubility in a range of organic solvents. The choice of solvent during synthesis, purification, and formulation is critical.

Table 2: Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low to Moderate | pH is above the pKa, but the molecule still has significant non-polar character. |

| Ethanol | Moderate to High | The hydroxyl group of ethanol can hydrogen bond with the carboxylic acid and the pyridone oxygen. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Low to Moderate | A non-polar solvent, solubility will be driven by the benzyl and pyridine moieties. |

| Acetone | Moderate | A polar aprotic solvent that can interact with the polar groups of the molecule. |

Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. The following protocols outline standard methods for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to each buffered solution in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Diagram 2: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile: Ensuring Chemical Integrity

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. For this compound, potential degradation pathways include hydrolysis, oxidation, and photolysis. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 2: Forced Degradation Studies

-

Hydrolytic Stability:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a defined period.

-

Basic: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a defined period.

-

Neutral: Dissolve the compound in water and heat at 60-80°C for a defined period.

-

-

Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to a light source with a specified overall illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Thermal Stability: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Diagram 3: Forced Degradation Pathways

Sources

The Ascendant Therapeutic Potential of N-Substituted 2-Pyridones: A Technical Guide to Their Diverse Biological Activities

Introduction

The N-substituted 2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] This six-membered nitrogen-containing heterocycle is a versatile pharmacophore found in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a bioisostere for various functional groups, contribute to its success in engaging a wide array of biological targets.[4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of N-substituted 2-pyridones, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast opportunities presented by this remarkable class of compounds.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

N-substituted 2-pyridones have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which N-substituted 2-pyridones exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5] Notably, derivatives of this scaffold have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[4][6][7][8] By targeting Pim-1, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6]

Furthermore, several N-substituted 2-pyridones have been shown to induce apoptosis in cancer cells through both kinase-dependent and independent pathways.[4][5] For instance, certain pyrano[3,2-c]pyridones have been identified as potent inducers of apoptosis in Jurkat cells, leading to cell cycle arrest in the G2/M phase, a characteristic of antimitotic agents.[5]

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of N-substituted 2-pyridones.

Caption: Workflow for Anticancer Activity Evaluation.

Structure-Activity Relationship (SAR)

The anticancer potency of N-substituted 2-pyridones is highly dependent on the nature and position of substituents on both the pyridone ring and the N-substituent.

-

Substitution on the Pyridone Ring: The presence of a cyano group at the 3-position and aryl groups at the 4- and 6-positions of the 2-pyridone core are frequently associated with potent anticancer activity, particularly Pim-1 kinase inhibition.[4]

-

N-Substituent: The nature of the substituent at the N-1 position significantly influences activity. For instance, N-(2-ethylphenyl) substitution has been explored in the development of potent anticancer agents.[4]

The following table summarizes the anticancer activity of selected N-substituted 2-pyridone derivatives against various cancer cell lines.

| Compound Class | N-Substituent | Key Substituents on Pyridone Ring | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Pyrano[3,2-c]pyridones | Methyl | 3-Br-4-NMe2C6H3 at C4 | Jurkat | 0.33 | [4][5] |

| Pyrano[3,2-c]quinolones | Methyl | 3-Br-4-OH-5-MeOC6H2 at C4 | HeLa | 0.013 | [4][5] |

| Pyrano[3,2-c]quinolones | Methyl | 3-Br-4-OH-5-MeOC6H2 at C4 | MCF-7 | 0.003 | [4][5] |

| 4-Aryl-2-pyridones | 3-Ethylphenyl | 4-(4-chlorophenyl) | EAC | 20.77 | [9] |

| 4-Aryl-2-pyridones | 3-Ethylphenyl | 4-(4-chlorophenyl) | HepG2 | 19.2 | [9] |

| O-alkyl pyridines | Varied | 6-methoxy quinoline | HepG-2 | 0.0132 | [6] |

| O-alkyl pyridines | Varied | 6-methoxy quinoline | Caco-2 | 0.007 | [6] |

II. Antiviral Activity: A Broad Spectrum of Inhibition

N-substituted 2-pyridones have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV).[2][3][10][11][12]

Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of these compounds often stems from their ability to inhibit key viral enzymes essential for replication. For instance, certain N-substituted 2-pyridones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its function.[13][14] In the context of HBV, some derivatives have been shown to inhibit HBV DNA replication.[12] More recently, N-sulfonamide 2-pyridone derivatives have been investigated as inhibitors of the ubiquitin-specific protease 7 (USP7), an enzyme implicated in the replication of several DNA viruses.[10][11]

The following diagram depicts a simplified mechanism of action for N-substituted 2-pyridones as HIV-1 NNRTIs.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Structure-Activity Relationship (SAR)

For anti-HIV activity, the nature of the N-substituent is critical. N-benzyl pyridinones have been a focus of research in this area.[15] For anti-HBV activity, specific substitutions on the pyridone ring have led to compounds with low micromolar IC50 values.[12]

The following table presents the antiviral activity of representative N-substituted 2-pyridone derivatives.

| Compound Class | Target Virus | Mechanism of Action | IC50 (µM) | Selectivity Index (SI) | Reference |

| 2-Pyridone Derivative | HBV | DNA Replication Inhibition | 0.12 | 467 | [12] |

| 2-Pyridone Derivative | HBV | DNA Replication Inhibition | 0.206 | >532 | [12] |

| N-sulfonyl aminated pyridone | HSV-1 | USP7 Inhibition | 75 | >3.7 | [10][11] |

| N-sulfonyl aminated pyridone | HAV HM175 | Not Specified | 82 | >3.4 | [10][11] |

III. Antibacterial and Antifungal Activities: Combating Microbial Resistance

The 2-pyridone scaffold is a well-established pharmacophore in the development of antibacterial agents, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][16][17][18]

Mechanism of Action: Inhibition of Essential Bacterial Processes

A key target for the antibacterial action of 2-pyridones is bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[17] By forming a ternary complex with DNA gyrase and DNA, these compounds inhibit its function, leading to bacterial cell death. Additionally, some N-sulfonamide 2-pyridones have been designed as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes essential for folate biosynthesis in bacteria.[16]

Structure-Activity Relationship (SAR)

For antibacterial activity, modifications at the 8-position of the 2-pyridone ring system (corresponding to the 7-position of quinolones) are critical for DNA gyrase binding and overall potency.[17][19] Fluoro-substituted amines at this position have been shown to enhance antibacterial activity.[17] For antifungal activity against Candida albicans, certain N-sulfonamide 2-pyridones have shown promising results.[2][16]

IV. Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer effects, N-substituted 2-pyridones have been investigated for a range of other biological activities.

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents, with some acting as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[15][20][21]

-

Enzyme Inhibition: N-substituted 2-pyridones have been explored as inhibitors of various other enzymes, including human leukocyte elastase (HLE), which is implicated in chronic obstructive pulmonary diseases.[22]

V. Synthesis Strategies for N-Substituted 2-Pyridones

A variety of synthetic methods have been developed for the preparation of N-substituted 2-pyridones, often involving multicomponent reactions (MCRs) that allow for the rapid generation of diverse compound libraries.[4][5] Common strategies include:

-

Cyclization Reactions: The condensation of acyclic precursors is a general approach for constructing the 2-pyridone ring.[11]

-

Knoevenagel Condensation followed by Michael Addition: This is a frequently employed method in three-component reactions involving an aldehyde, a malononitrile, and a cyanoacetamide derivative.[2]

-

Dearomatization Reactions: Rhodium-catalyzed dearomatization of O-substituted pyridines provides another route to N-substituted 2-pyridones.[23]

The following diagram outlines a general synthetic scheme for N-substituted 2-pyridones via a three-component reaction.

Caption: General Three-Component Synthesis of N-substituted 2-pyridones.

VI. Experimental Protocols for Biological Evaluation

To assess the biological activity of N-substituted 2-pyridones, a range of standardized in vitro and in vivo assays are employed.

Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted 2-pyridone compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4][5]

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

-

Antiviral Activity Assays

-

HIV-1 Reverse Transcriptase (RT) Inhibition Assay:

-

Utilize a commercially available HIV-1 RT assay kit.

-

Incubate recombinant HIV-1 RT with a poly(A) template and oligo(dT) primer in the presence of various concentrations of the test compound.

-

Add a labeled nucleotide (e.g., BrdUTP) and incubate to allow for DNA synthesis.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized DNA.

-

Add an anti-BrdU-peroxidase conjugate and a substrate to detect the captured DNA.

-

Measure the absorbance to quantify RT activity and determine the IC50 of the inhibitor.[14]

-

Antibacterial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

-

Conclusion

The N-substituted 2-pyridone scaffold represents a highly privileged and versatile platform for the design and development of novel therapeutic agents. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory effects. The continued exploration of the structure-activity relationships, elucidation of their mechanisms of action, and the development of innovative synthetic strategies will undoubtedly lead to the discovery of new and improved drug candidates based on the N-substituted 2-pyridone core. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current state of knowledge and highlighting the immense potential of these compounds to address unmet medical needs.

References

-

ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Retrieved from [Link]

-

PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

-

PubMed. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved from [Link]

-

RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

-

ResearchGate. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Retrieved from [Link]

-

ACS Publications. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Retrieved from [Link]

-

ACS Publications. (2020). Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. ACS Omega. Retrieved from [Link]

-

National Institutes of Health. (2020). Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. Retrieved from [Link]

-

Ouc.edu.iq. (n.d.). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Retrieved from [Link]

-

RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases. Retrieved from [Link]

-

PubMed. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2010). Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Some 2‐pyridone‐based drugs approved by the FDA. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Materials Today: Proceedings. Retrieved from [Link]

-

OSTI.GOV. (2010). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

-

National Institutes of Health. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

-

PubMed. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

-

MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

PubMed. (2002). Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase. Retrieved from [Link]

-

PubMed. (1993). A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from [Link]

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

-

PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: The 2-Pyridone Antibacterial Agents: 8-Position Modifications. Retrieved from [Link]

-

ResearchGate. (n.d.). Access to N‐Substituted 2‐Pyridones by Catalytic Intermolecular Dearomatization and 1,4‐Acyl Transfer. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 14. A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase (Journal Article) | OSTI.GOV [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

2-pyridone-3-carboxylic acid derivatives synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Pyridone-3-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Rising Prominence of 2-Pyridone Scaffolds in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, lauded for its ability to engage in hydrogen bonding as both a donor and acceptor.[1][2] This versatile heterocycle serves as a bioisostere for amides, phenyls, and other nitrogen- or oxygen-containing rings, offering a strategic tool for modulating a drug candidate's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[1][2] Within this class, 2-pyridone-3-carboxylic acid derivatives have emerged as a particularly fruitful area of research, with applications spanning anticancer, antibacterial, and antiviral agents.[3][4][5][6] This guide provides a comprehensive overview of the synthesis and characterization of these valuable compounds, grounded in field-proven insights and methodologies.

Part 1: Strategic Synthesis of 2-Pyridone-3-Carboxylic Acid Derivatives

The efficient construction of the 2-pyridone-3-carboxylic acid core is paramount for exploring the chemical space of its derivatives. While various synthetic routes exist, multicomponent reactions (MCRs) have gained significant traction due to their operational simplicity, time and energy efficiency, and high convergence.[1][3][7] MCRs allow for the creation of complex molecules in a single step from three or more reactants, incorporating most of the atoms from the starting materials into the final product.[1][3]

A Powerful Three-Component Approach

A particularly effective and widely employed MCR for the synthesis of 2-pyridone-3-carboxylic acids involves the reaction of a 3-formylchromone, Meldrum's acid, and a primary amine.[5] This method offers a high degree of structural diversity by simply varying the primary amine.

A plausible mechanism for this transformation begins with the reaction between the primary amine and Meldrum's acid to form an enamine intermediate. Concurrently, the 3-formylchromone reacts with the primary amine to generate an imine. A subsequent Michael addition between the enamine and the imine, followed by an intramolecular cyclization and elimination of a molecule of water and acetone, affords the desired 2-pyridone-3-carboxylic acid derivative. The use of a mild base, such as diammonium hydrogen phosphate (DAHP), can catalyze this reaction.[1]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

"1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" potential therapeutic targets

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword: A Roadmap for Target Discovery

The compound this compound represents a specific iteration of the versatile 2-pyridone scaffold, a privileged structure in medicinal chemistry. While this exact molecule is not extensively documented in publicly available literature, the broader family of 2-pyridone derivatives has demonstrated a wide array of biological activities, including antiviral, antifungal, and anticancer properties. This guide, therefore, serves as a comprehensive roadmap for a research program aimed at identifying and validating the potential therapeutic targets of this specific compound. We will proceed from broad, unbiased screening to focused, mechanism-of-action studies, adhering to principles of scientific integrity and robust experimental design.

Part 1: Foundational Analysis and Unbiased Target Identification

Before embarking on specific target validation, a foundational understanding of the compound's general bioactivity is paramount. This initial phase employs unbiased screening methodologies to generate hypotheses about the compound's mechanism of action.

Physicochemical Profiling and ADME Prediction

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Preliminary in silico and in vitro absorption, distribution, metabolism, and excretion (ADME) profiling is a critical first step.

Experimental Protocol: Basic Physicochemical and ADME Profiling

-

Solubility Assessment:

-

Prepare a stock solution of the compound in DMSO.

-

Serially dilute the stock into phosphate-buffered saline (PBS) at pH 7.4.

-

Incubate for 24 hours at room temperature.

-

Filter the solutions to remove any precipitate.

-

Quantify the concentration of the dissolved compound using high-performance liquid chromatography (HPLC) with UV detection.

-

-

LogP Determination (Lipophilicity):

-

Utilize the traditional shake-flask method with n-octanol and water.

-

Dissolve the compound in the water-saturated octanol phase.

-

Mix vigorously with an equal volume of octanol-saturated water.

-

Allow the phases to separate.

-

Measure the compound's concentration in each phase via HPLC-UV.

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Metabolic Stability Assay (Microsomes):

-

Incubate the compound with human liver microsomes and NADPH (as a cofactor) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration using liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the in vitro half-life (t½).

-

Table 1: Hypothetical Physicochemical and ADME Data for this compound

| Parameter | Value | Implication |

| Aqueous Solubility (pH 7.4) | 50 µM | Moderate solubility, potentially requiring formulation for in vivo studies. |

| LogP | 2.5 | Good balance of hydrophilicity and lipophilicity for cell permeability. |

| Microsomal Half-life | 45 min | Moderate metabolic stability, suggesting potential for acceptable in vivo exposure. |

Phenotypic Screening: An Unbiased Approach

Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, is a powerful tool for hypothesis generation. A broad panel of cancer cell lines is often a logical starting point, given the known anticancer activity of some 2-pyridone derivatives.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Panel Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

-

Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

-

Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. Measure fluorescence to quantify metabolic activity, which correlates with cell viability.

-

Data Analysis: Plot the percentage of viable cells against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Caption: High-throughput phenotypic screening workflow.

Part 2: Target Deconvolution and Validation

The results from the phenotypic screen will guide the subsequent, more focused efforts to identify the specific molecular target(s) of this compound.

Target Identification via Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique to "fish out" the protein targets of a small molecule from a complex cellular lysate.

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize an analog of the compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in the phenotypic screen.

-

Probe Incubation: Incubate the cell lysate with the synthesized probe. For competition experiments, also incubate with an excess of the original, unmodified compound.

-

UV Crosslinking (for photo-affinity probes): Expose the mixture to UV light to covalently link the probe to its protein targets.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins from the probe-treated sample with the competition control. Proteins that are significantly less abundant in the competition sample are considered potential targets.

Validation of Target Engagement in a Cellular Context

Once a list of potential protein targets is generated, it is crucial to validate that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells from a sensitive cell line with either the vehicle (DMSO) or a high concentration of this compound.

-

Heating: Heat the treated cells in a thermal cycler across a range of temperatures (e.g., 37°C to 67°C).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Mechanistic Elucidation and Pathway Analysis

Identifying a direct binding partner is a significant milestone. The next step is to understand the functional consequences of this interaction. Based on the known activities of 2-pyridone derivatives, potential targets could include kinases, metabolic enzymes, or transcription factors.

Case Study: Hypothetical Kinase Target

Let us assume that the preceding experiments identified a specific kinase, "Kinase X," as a primary target. The next steps would be to characterize the inhibitory activity and downstream signaling effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant Kinase X, its specific substrate peptide, and radiolabeled ATP ([γ-³²P]ATP).

-

Reaction Setup: In a microplate, combine Kinase X, the substrate, and varying concentrations of this compound in a suitable kinase buffer.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate at 30°C for a defined period.

-

Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Experimental Protocol: Downstream Signaling Analysis (Western Blot)

-

Cell Treatment: Treat a sensitive cell line with the compound at concentrations around its cellular IC50 for various time points.

-

Lysate Preparation: Prepare whole-cell lysates.

-

Western Blotting: Perform Western blotting using antibodies against the phosphorylated form of a known downstream substrate of Kinase X (e.g., p-Substrate Y) and the total amount of that substrate (Substrate Y) as a loading control.

-

Analysis: A decrease in the p-Substrate Y signal upon compound treatment would confirm the inhibition of Kinase X activity in a cellular context.

Caption: Inhibition of a hypothetical Kinase X pathway.

Conclusion and Future Directions